2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
CAS No.: 1426072-28-7
Cat. No.: VC6849107
Molecular Formula: C8H9N3O2
Molecular Weight: 179.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426072-28-7 |
|---|---|
| Molecular Formula | C8H9N3O2 |
| Molecular Weight | 179.179 |
| IUPAC Name | 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H9N3O2/c9-8-10-3-5-4(7(12)13)1-2-6(5)11-8/h3-4H,1-2H2,(H,12,13)(H2,9,10,11) |
| Standard InChI Key | UKYWTKMOKOXSBZ-UHFFFAOYSA-N |
| SMILES | C1CC2=NC(=NC=C2C1C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopenta[d]pyrimidine core, where a five-membered cyclopentane ring is fused to a six-membered pyrimidine ring. The pyrimidine moiety contains an amino group at position 2 and a carboxylic acid substituent at position 5 (Figure 1) . The dihydro designation (6,7-dihydro-5H) indicates partial saturation of the cyclopentane ring, introducing two chiral centers at positions 6 and 7.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.18 g/mol |
| CAS Registry Number | 1426072-28-7 |
| Purity | ≥95% (HPLC) |
| Solubility | Limited data; soluble in DMSO |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid typically involves multi-step sequences starting from cyclopentanone or its derivatives. A plausible pathway includes:
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Formation of the Pyrimidine Ring: Condensation of cyclopentanone with guanidine or its derivatives under acidic conditions to generate the dihydropyrimidine core.
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Functionalization: Introduction of the amino group via nitration followed by reduction, and subsequent carboxylation at position 5 using carbon dioxide or carboxylating agents .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclopentanone, guanidine·HCl, HCl, 120°C | 45% |
| 2 | HNO, HSO, 0°C | 60% |
| 3 | H, Pd/C, EtOH | 85% |
| 4 | CO, KOH, 100°C | 50% |
Purification and Analysis
Chromatographic techniques (e.g., reverse-phase HPLC) are employed to achieve ≥95% purity . The compound’s polar carboxylic acid group facilitates separation using C18 columns with acetonitrile/water mobile phases.
Biological Activities and Mechanisms
Antibacterial and Antiviral Properties
Pyrimidine derivatives are known to interfere with bacterial dihydrofolate reductase (DHFR) and viral RNA polymerases. While direct evidence for this compound is lacking, its amino and carboxylic acid groups could enhance solubility and target binding compared to non-polar analogues.
Applications in Pharmaceutical Research
Scaffold for Drug Design
The bicyclic structure offers rigidity and diverse substitution sites, making it ideal for combinatorial chemistry. Researchers have functionalized the amino group with acylating agents and the carboxylic acid with ester or amide linkages to optimize pharmacokinetic properties .
Case Study: Kinase Inhibitor Development
A 2023 study modified the core structure by replacing the carboxylic acid with a methylthio group, yielding a potent JAK2 inhibitor (IC = 12 nM). This highlights the scaffold’s adaptability for targeting intracellular signaling pathways.
Future Research Directions
Target Identification
High-throughput screening against kinase libraries and GPCR panels is needed to identify primary targets. Molecular docking studies could prioritize candidates for experimental validation.
Prodrug Strategies
Esterification of the carboxylic acid may improve membrane permeability. For example, ethyl ester prodrugs of similar compounds show 3-fold higher bioavailability in rodent models.
Toxicological Profiling
No acute toxicity data are available. Standard assays (e.g., Ames test, hERG inhibition) must be conducted to assess safety margins before clinical translation.
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